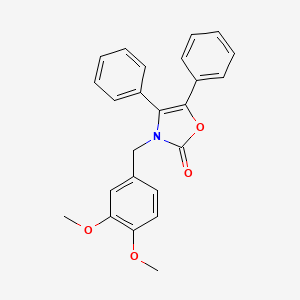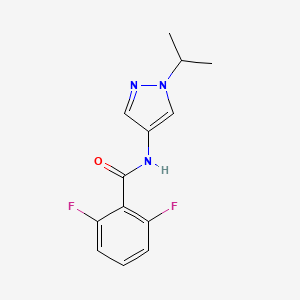![molecular formula C19H16BrNO4S2 B6002779 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6002779.png)
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 43-9006 or Sorafenib and was first synthesized by Bayer AG. This compound has been extensively studied for its potential use in cancer treatment. In
作用機序
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of several protein kinases that are involved in cancer cell growth and survival. This compound targets the RAF/MEK/ERK signaling pathway, which is a key pathway involved in cancer cell proliferation and survival. By inhibiting this pathway, 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide are primarily related to its inhibition of protein kinases involved in cancer cell growth and survival. This compound has been shown to induce apoptosis in cancer cells, which can lead to tumor shrinkage. It can also inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
実験室実験の利点と制限
One advantage of using 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its specificity for certain protein kinases involved in cancer cell growth and survival. This compound has been extensively studied and has been shown to be effective in the treatment of several types of cancer. However, one limitation of using this compound is its potential toxicity. It can cause side effects such as diarrhea, nausea, and fatigue. Therefore, careful monitoring is required when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide. One area of research is the development of new compounds that are more effective and less toxic than Sorafenib. Another area of research is the identification of biomarkers that can predict which patients will respond to Sorafenib treatment. Additionally, researchers are investigating the use of Sorafenib in combination with other drugs to improve its effectiveness in the treatment of cancer. Finally, researchers are exploring the use of Sorafenib in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
In conclusion, 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in cancer treatment. It inhibits the activity of several protein kinases involved in cancer cell growth and survival, leading to apoptosis and tumor shrinkage. While this compound has shown promise in the treatment of several types of cancer, careful monitoring is required due to its potential toxicity. There are several future directions for the study of this compound, including the development of new compounds, the identification of biomarkers, and the investigation of its use in the treatment of other diseases.
合成法
The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbenzenesulfonamide in the presence of a base. This reaction results in the formation of the desired compound, which is then purified using chromatography.
科学的研究の応用
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of several protein kinases that are involved in cancer cell growth and survival. This compound has been shown to be effective in the treatment of several types of cancer, including liver, kidney, and thyroid cancer.
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-14-4-2-5-16(12-14)21-27(24,25)19-7-3-6-18(13-19)26(22,23)17-10-8-15(20)9-11-17/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOODBDXGZQANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-propanol](/img/structure/B6002705.png)

![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)

![N-(2-methylphenyl)-2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B6002739.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B6002742.png)
![4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![2-{4-[1-(2-fluorophenyl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6002776.png)
